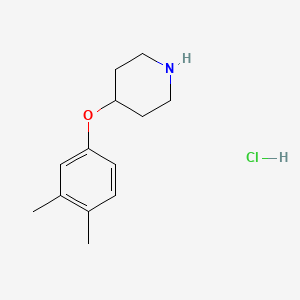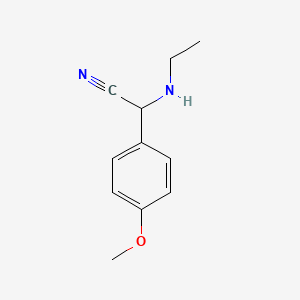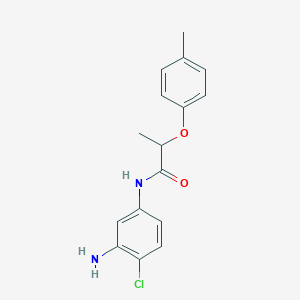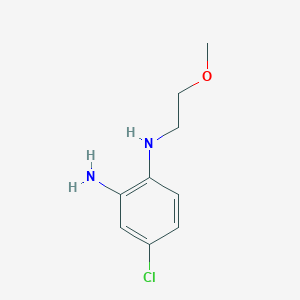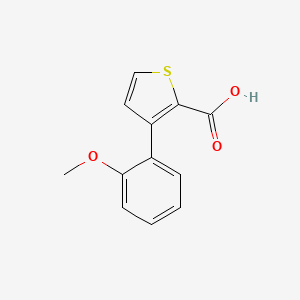![molecular formula C10H16N4O2 B1390989 [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid CAS No. 1189749-68-5](/img/structure/B1390989.png)
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Vue d'ensemble
Description
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid: is a chemical compound with the molecular formula C10H16N4O2. It is characterized by the presence of a tetrazole ring attached to a cyclohexyl group via a methylene bridge, and an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting sodium azide with a suitable nitrile under acidic conditions.
Attachment to Cyclohexyl Group: The tetrazole is then attached to a cyclohexyl group through a methylene bridge. This can be achieved by reacting the tetrazole with a cyclohexylmethyl halide in the presence of a base.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced by reacting the intermediate with bromoacetic acid under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexylamines or other reduced derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes that interact with the tetrazole ring.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Industry:
Mécanisme D'action
The mechanism of action of [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]butyric acid: Similar structure but with a butyric acid moiety.
Uniqueness:
Structural Differences: The presence of the acetic acid moiety in [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid provides unique chemical properties, such as different solubility and reactivity compared to its analogs.
Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a unique candidate for drug development.
Propriétés
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c15-9(16)6-10(4-2-1-3-5-10)7-14-8-11-12-13-14/h8H,1-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSFBWSCPNYMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189749-68-5 | |
| Record name | 2-[1-(1H-1,2,3,4-tetrazol-1-ylmethyl)cyclohexyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




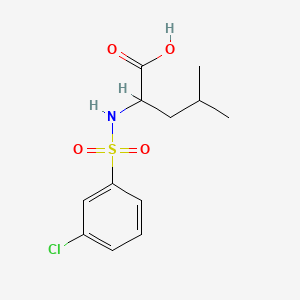
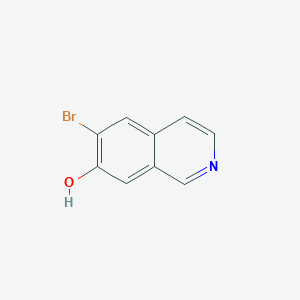
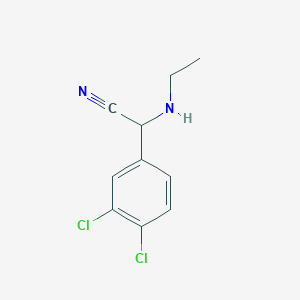
![4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1390915.png)
![3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1390916.png)
![Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate](/img/structure/B1390917.png)
